4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with a sulfonamide reagent under controlled conditions.
Attachment of the pyrrolidin-1-ylcarbonyl group: This step may involve a coupling reaction using a suitable coupling agent.
Final assembly: The final compound is obtained by combining the intermediate products through a series of reactions, including condensation and purification steps.
Industrial production methods for this compound may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or thiophene ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research
Eigenschaften
CAS-Nummer |
1189493-89-7 |
---|---|
Molekularformel |
C15H17N3O5S3 |
Molekulargewicht |
415.5 |
IUPAC-Name |
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H17N3O5S3/c16-25(20,21)13-5-3-12(4-6-13)17-26(22,23)14-9-11(10-24-14)15(19)18-7-1-2-8-18/h3-6,9-10,17H,1-2,7-8H2,(H2,16,20,21) |
InChI-Schlüssel |
OMQGVJGPGZELPG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.